Hydrogen‑Bonding Capacity: 5,5′‑H₂dcbpy Enables Six Hydrogen Bonds per Node vs. Four for 4,4′‑H₂dcbpy
Single‑crystal X‑ray diffraction of rhodium and cobalt tris‑chelate complexes reveals that 5,5′‑dicarboxy‑2,2′‑bipyridyl (1) consistently participates in six short carboxylate–carboxylic acid hydrogen bonds, whereas the 4,4′‑dicarboxy‑2,2′‑bipyridyl (2) ligand forms only four such hydrogen bonds in comparable coordination environments [1]. In [Rh(1H)₃], each complex acts as a six‑fold hydrogen‑bond node, producing interpenetrating homochiral rhombohedral networks. In [Co(2H)₃], only four hydrogen bonds are realized, resulting in a simpler layer structure dominated by π–π stacking [1].
| Evidence Dimension | Number of intermolecular carboxylate–carboxylic acid hydrogen bonds per metal complex |
|---|---|
| Target Compound Data | 6 hydrogen bonds (observed in [Rh(5,5′-H₂dcbpy)₃]) |
| Comparator Or Baseline | 4 hydrogen bonds (observed in [Co(4,4′-H₂dcbpy)₃]) |
| Quantified Difference | +2 hydrogen bonds; 50% higher connectivity |
| Conditions | Single‑crystal X‑ray structures; Dalton Trans., 2004, (3), 492–497 [1] |
Why This Matters
Higher hydrogen‑bond connectivity translates to more robust and predictable supramolecular architectures, which is critical for designing crystalline porous materials and MOFs with targeted pore sizes and mechanical stability.
- [1] Matthews, C. J., Leese, T. A., Clegg, W., Elsegood, M. R. J., Horsburgh, L., & Lockhart, J. C. (2004). Crystal structures of dicarboxy‑2,2′‑bipyridyl complexes: the role of hydrogen bonding and stacking interactions. Dalton Transactions, (3), 492–497. View Source
